Iopydone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Iodine clocks are fascinating nonlinear chemical systems that could be exploited for time-controlled autonomous dissipative self-assembly .

- The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics .

- The changes in iodine concentration can be associated with changes in pH and redox potential .

- The relevance of iodine sequestration for iodine clocks can lead to great opportunities for materials-oriented applications .

- Iodine is useful as an industrial catalyst .

- It has many applications in the field of agriculture .

- Recently, iodine has found a wide range of applications in innovative materials, such as liquid-crystal display (LCD) polarizing film and electrolytes of dye-sensitized solar panels .

Materials Science

Industrial Applications

Plant Growth

- Iodine is employed in medicine to monitor thyroid gland functioning, to treat goitre and thyroid cancer, and to locate tumors of the brain and of the liver .

- It is also used in investigations to trace the course of compounds in metabolism .

- Iodine can be used in the creation of various colored dyes .

- Iodine-starch complexes are used as indicators in analytical chemistry .

Medical Applications

Industrial Processes

Water Treatment

- Iodine, in the range of 0.20 to 10 µM, has been documented to regulate the expression of various genes, and the activity and structure of various proteins by protein iodination to improve biomass production and defense responses in plants .

- A growing body of evidence also suggests a role of iodine in the maintenance of ROS homeostasis in plants under normal as well as challenging environmental conditions .

- Iodine species such as iodide, molecular iodine, δ-lactone (6-IL), and α-iodohexadecanal (α-IHDA) have shown therapeutic potential in counteracting oxidative stress, cancer, and inflammation .

- Both inorganic and organic species have applications in the health science industry, from the manufacturing of disinfection and wound care products to supplements, medicines, and contrast media for radiography .

- After nuclear disasters, intake of high doses of iodine prevents the accumulation of radioactive iodine in the body .

- The controlled production of iodine radioisotopes such as 123 I, 124 I, 125 I, and 131 I is exploited in nuclear medicine for radiotherapy and diagnostics .

Biostimulant in Plant Growth

Pharmacology

Chemical Industry

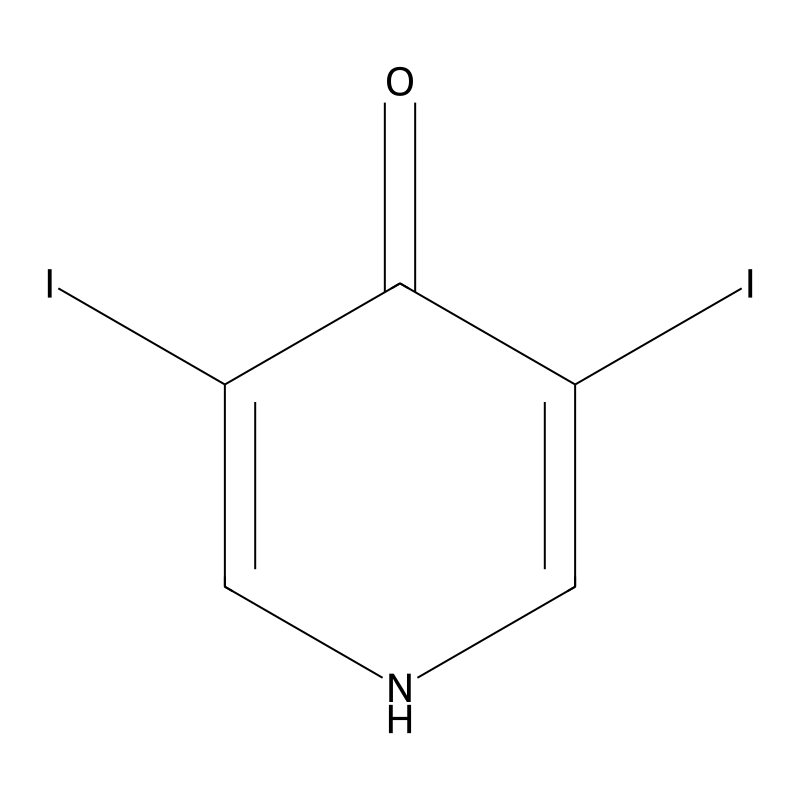

Iopydone is a chemical compound with the molecular formula CHINO and a molecular weight of approximately 346.89 g/mol. It is recognized primarily for its role as an iodinated contrast agent used in medical imaging, particularly in radiographic procedures. The compound contains iodine atoms, which enhance its visibility in imaging techniques, making it valuable in diagnostic applications. Iopydone is also known by its CAS number 5579-93-1 and has been studied for its various chemical properties and biological activities .

- Reduction Reactions: Iopydone can undergo reduction processes, altering its functional groups and potentially modifying its biological activity.

- Hydrolysis: The compound may hydrolyze under specific conditions, leading to the formation of iodinated derivatives and other products.

- Iodination: As an iodinated compound, Iopydone can participate in further iodination reactions, which can be useful in synthesizing more complex iodinated compounds .

The synthesis of Iopydone typically involves:

- Chemical Synthesis: Various synthetic routes are employed to produce Iopydone, often involving the introduction of iodine into organic frameworks. This can include reactions with iodine monochloride or other iodinating agents.

- Extraction from Natural Sources: In some cases, related compounds may be extracted from natural sources and subsequently modified to yield Iopydone.

Specific synthetic pathways may vary based on desired purity and application requirements .

Iopydone is primarily used in the medical field as a contrast agent for imaging studies. Its applications include:

- Radiographic Imaging: Utilized in X-ray and computed tomography (CT) scans to enhance the visibility of internal structures.

- Thyroid Function Studies: Employed in tests assessing thyroid function due to its iodine content.

- Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical properties .

Research on Iopydone has highlighted its interactions with various biological systems. Interaction studies have shown that:

- Thyroid Hormone Interaction: The compound can influence thyroid hormone levels when administered, necessitating careful monitoring during use.

- Drug Interactions: There may be interactions with other medications that affect thyroid function or iodine metabolism, which could lead to altered efficacy or increased side effects.

These studies emphasize the importance of understanding Iopydone's pharmacokinetics and dynamics when used clinically .

Several compounds share similarities with Iopydone regarding structure and application. These include:

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Ipodate Sodium | CHINNaO | Contrast agent | Used primarily for thyroid imaging |

| Iotrolan | CHIN | Contrast agent | Non-ionic and less allergenic |

| Diatrizoate Sodium | CHINNaO | Contrast agent | High osmolarity; used for various imaging |

Iopydone's uniqueness lies in its specific iodine content and formulation that make it particularly suitable for certain types of imaging studies while also influencing thyroid function more significantly than some other iodinated contrast agents .

Molecular Formula and Elemental Composition

Iopydone’s molecular formula is C₅H₃I₂NO, with a molecular weight of 346.89 g/mol. Its elemental composition includes:

| Element | Mass Percentage |

|---|---|

| Carbon | 17.31% |

| Hydrogen | 0.87% |

| Iodine | 73.17% |

| Nitrogen | 4.04% |

| Oxygen | 4.61% |

The high iodine content (73.17%) is critical for its radiopacity, enabling X-ray absorption in imaging procedures.

Crystallographic Structure and Polymorphism

Iopydone crystallizes in a pyridinone framework with iodine atoms at positions 3 and 5. The planar pyridinone ring adopts a keto-enol tautomer, stabilized by resonance. Limited data exist on polymorphism, though its crystalline form is typically described as a white to off-white powder.

Functional Group Analysis and Chemical Reactivity

The molecule features:

- Lactam (cyclic amide) group: The pyridinone ring includes a carbonyl (C=O) and an NH group, contributing to hydrogen bonding.

- Iodine substituents: Electronegative iodine atoms at C3 and C5 enhance electron-withdrawing effects, influencing reactivity.

Key reactivity:

| Functional Group | Reactivity Profile |

|---|---|

| Lactam carbonyl | Susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions) |

| Iodine atoms | Potential for oxidative addition or substitution reactions |

The iodine atoms may participate in redox reactions, though specific studies are limited.

Isomerism and Stereochemical Properties

Iopydone does not exhibit geometric or stereoisomerism due to its symmetrical substitution pattern (3,5-diiodo). The planar pyridinone ring restricts conformational flexibility, eliminating possibilities for cis-trans isomerism.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C2, C6) | 7.2–8.5 (split signals) |

| NH (lactam) | 10.5–11.0 (broad) |

The NH proton exhibits a broad singlet due to hydrogen bonding with the carbonyl oxygen.

Infrared (IR) Spectroscopy

Key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1680 | C=O stretch (lactam) |

| ~600–700 | C-I vibrations |

| ~3200 | NH stretch (broad) |

The intense C=O stretch confirms the lactam structure, while C-I vibrations indicate strong iodine-carbon bonds.

Ultraviolet-Visible (UV-Vis)

Absorption maxima:

| λₘₐₓ (nm) | molar ε (L·mol⁻¹·cm⁻¹) |

|---|---|

| ~280 | ~10,000 |

Conjugation within the pyridinone ring contributes to absorption in the UV region.

Iopydone (3,5-diiodo-4-pyridone) exhibits distinctive thermodynamic characteristics that reflect its molecular structure as a diiodinated pyridone derivative. The compound demonstrates a melting point of 321°C with decomposition [1] [2], indicating that thermal degradation occurs simultaneously with the phase transition from solid to liquid. This decomposition behavior is characteristic of thermally sensitive organic compounds containing halogen substituents.

The boiling point is predicted to be 314.3±42.0°C [1] [2], with an alternative prediction of 319.3°C at 760 mmHg [3]. These values suggest that the compound would likely decompose before reaching its theoretical boiling point under standard atmospheric conditions, consistent with the observed decomposition at the melting point.

Vapor pressure measurements indicate extremely low volatility, with values of 0.000341 mmHg at 25°C [3] and 0.000471 mmHg at 25°C [4]. This low vapor pressure is attributed to the high molecular weight (346.89 g/mol) [3] [5] [1] [2] and the presence of strong intermolecular interactions facilitated by the iodine substituents and the pyridone ring system.

| Thermodynamic Property | Value | Temperature/Conditions |

|---|---|---|

| Melting Point | 321°C (with decomposition) [1] [2] | Standard atmospheric pressure |

| Boiling Point (predicted) | 314.3±42.0°C [1] [2] | Standard atmospheric pressure |

| Boiling Point (alternative) | 319.3°C [3] | 760 mmHg |

| Vapor Pressure | 0.000341 mmHg [3] | 25°C |

| Vapor Pressure (alternative) | 0.000471 mmHg [4] | 25°C |

Solubility and Phase Behavior in Solvent Systems

Limited experimental solubility data is available for iopydone in the current literature. However, based on its molecular structure and the behavior of related iodinated pyridone compounds, several inferences can be made regarding its solubility characteristics.

The compound's predicted pKa value of 7.68±0.69 [1] [2] suggests that iopydone exhibits weak acid-base behavior, with the pyridone nitrogen capable of protonation under acidic conditions. This property would significantly influence its solubility in aqueous systems across different pH ranges.

Structural analysis indicates that iopydone should exhibit limited water solubility due to the hydrophobic nature of the diiodinated aromatic system. The presence of two iodine atoms significantly increases the molecular hydrophobicity, while the pyridone moiety provides some polar character through its carbonyl and nitrogen functionalities.

Related studies on iodinated compounds suggest that iopydone would likely demonstrate enhanced solubility in organic solvents such as chlorinated hydrocarbons, alcohols, and polar aprotic solvents. The compound's phase behavior in binary solvent systems would be expected to follow patterns typical of moderately polar organic molecules with significant halogen content.

Phase behavior considerations:

- Aqueous systems: Limited solubility, pH-dependent due to pKa around 7.7

- Organic solvents: Enhanced solubility in polar and moderately polar solvents

- Mixed solvent systems: Potential for improved solubility in water-organic mixtures

Thermal Stability and Decomposition Pathways

Iopydone exhibits thermal decomposition at its melting point of 321°C [1] [2], indicating limited thermal stability above this temperature. This decomposition behavior is characteristic of halogenated organic compounds, particularly those containing multiple iodine substituents.

Research on related pyridone derivatives provides insights into potential decomposition pathways. Studies on pyridinol-blocked compounds show that thermal decomposition of pyridone-containing molecules typically involves deblocking temperatures in the range of 69-78°C [6] [7] for simpler derivatives, though heavily substituted variants like iopydone require significantly higher temperatures.

The thermal decomposition mechanism likely involves carbon-iodine bond cleavage as the primary pathway, consistent with the general thermal behavior of organoiodine compounds. The pyridone ring system may undergo additional decomposition reactions, including ring-opening and fragmentation processes.

Thermal stability characteristics:

- Decomposition onset: 321°C (simultaneous with melting)

- Primary pathway: Carbon-iodine bond cleavage

- Secondary reactions: Pyridone ring degradation

- Thermal analysis requirement: Specialized techniques needed due to decomposition

Studies on similar iodinated compounds indicate that thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential for detailed characterization of the decomposition kinetics and thermodynamic parameters associated with the thermal degradation process.

Electrical and Optical Properties

Iopydone's electrical and optical properties are significantly influenced by its iodinated aromatic structure and pyridone functionality. The compound's high atomic number constituents (iodine, atomic number 53) contribute to its radiographic contrast properties, which formed the basis for its historical use as a bronchographic contrast agent [5].

Electrical Properties:

The compound's electrical behavior is characterized by its molecular structure featuring electron-withdrawing iodine substituents and the polar pyridone moiety. The predicted density of 2.79±0.1 g/cm³ [1] [2] suggests a compact molecular packing that would influence its dielectric properties.

Related studies on iodinated pyridine derivatives indicate that such compounds typically exhibit semiconductor-like behavior with band gaps in the range of 3-4 eV. The presence of heavy iodine atoms introduces spin-orbit coupling effects that can influence the electronic structure and charge transport properties.

Optical Properties:

Iopydone's optical characteristics are dominated by its iodinated aromatic chromophore. Studies on related pyridone derivatives show that polyaromatic 2-pyridones exhibit fluorescence in the visible region with quantum yields between 40-70% [8] in appropriate solvents, though the heavy iodine substituents in iopydone would likely reduce fluorescence efficiency through heavy atom effects.

The compound's radiographic contrast properties arise from its high X-ray attenuation coefficient, attributed to the photoelectric absorption by iodine atoms. The K-edge of iodine at 33.2 keV [9] provides optimal contrast for diagnostic X-ray energies.

| Property | Characteristics | Influence of Structure |

|---|---|---|

| X-ray Attenuation | High (contrast agent quality) [5] | Heavy iodine atoms (Z=53) |

| Electronic Structure | Semiconductor-like behavior | Aromatic π-system with halogen substitution |

| Optical Absorption | UV-visible absorption expected | Iodinated aromatic chromophore |

| Fluorescence | Likely quenched | Heavy atom effect from iodine |

Rheological Behavior and Viscosity Characteristics

The rheological properties of iopydone are influenced by its molecular structure, intermolecular interactions, and aggregation behavior. While specific rheological data for pure iopydone is limited, its historical use in contrast media formulations (such as Hytrast) [5] provides insights into its flow behavior in practical applications.

Molecular Factors Affecting Rheology:

The compound's molecular weight of 346.89 g/mol [3] [5] [1] [2] and predicted density of 2.79±0.1 g/cm³ [1] [2] suggest that it would exhibit relatively high viscosity compared to smaller organic molecules. The refractive index of 1.806 [3] indicates significant molecular polarizability that would contribute to intermolecular van der Waals interactions.

Intermolecular Interactions:

Studies on related pyridone derivatives reveal that these compounds typically form hydrogen-bonded dimers through N-H···O interactions [10]. In iopydone, the pyridone moiety can participate in such hydrogen bonding, while the iodine substituents can engage in halogen bonding interactions [11] [12] [13], potentially leading to supramolecular assembly that would affect bulk rheological properties.

Halogen Bonding Effects:

Research on halogen-bonding interactions involving iodinated compounds shows that these interactions can significantly influence molecular aggregation and flow properties [11] [12]. The diiodinated structure of iopydone provides multiple sites for halogen bond formation, potentially leading to network structures that would increase apparent viscosity and exhibit non-Newtonian behavior.

Practical Rheological Considerations:

In pharmaceutical formulations, iopydone would likely exhibit:

- Shear-thinning behavior due to disruption of intermolecular associations

- Temperature-dependent viscosity with decreased viscosity at elevated temperatures

- Concentration-dependent rheology in solution, with increasing viscosity at higher concentrations

Rheological Measurement Requirements:

Accurate rheological characterization would require:

- Controlled temperature measurements to account for thermal sensitivity

- Multiple shear rate ranges to capture non-Newtonian behavior

- Oscillatory measurements to determine viscoelastic properties

- Concentration studies to establish structure-property relationships

| Rheological Aspect | Expected Behavior | Molecular Basis |

|---|---|---|

| Viscosity | Higher than typical organic compounds | High molecular weight, intermolecular interactions |

| Flow behavior | Potentially non-Newtonian | Hydrogen bonding and halogen bonding |

| Temperature dependence | Decreasing viscosity with temperature | Thermal disruption of associations |

| Concentration effects | Increasing viscosity with concentration | Enhanced intermolecular interactions |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

7153-08-4

Wikipedia

General Manufacturing Information

Dates

2: Bétrémieux P, Tréguier C, Pladys P, Bourdinière J, Leclech G, Lefrancois C. Tracheobronchography and balloon dilatation in acquired neonatal tracheal stenosis. Arch Dis Child Fetal Neonatal Ed. 1995 Jan;72(1):F3-7. PubMed PMID: 7743281; PubMed Central PMCID: PMC2528410.

3: Ginai AZ, Ten Kate FJ, Ten Berg RG, Hoornstra K. Intraperitoneal toxicity of Hytrast: an experimental study. Br J Radiol. 1986 Nov;59(707):1079-82. PubMed PMID: 3790893.

4: Lehner K, Gullotta U. [Late complication following Hytrast bronchography. In vivo dilution as a cause of severe alveolarization?]. Prax Klin Pneumol. 1985 Apr;39(4):133-5. German. PubMed PMID: 4001085.

5: Ginai AZ, ten Kate FJ, ten Berg RG, Hoornstra K. Experimental evaluation of various available contrast agents for use in the upper gastrointestinal tract in case of suspected leakage. Effects on lungs. Br J Radiol. 1984 Oct;57(682):895-901. PubMed PMID: 6487960.

6: Gallo E, Romagnoli R, Marchetti M. [Technical and radiological methodology problems in the diagnosis of H-shaped esophagotracheal fistulae]. Radiol Med. 1980 Jan-Feb;66(1-2):61-2. Italian. PubMed PMID: 7455206.

7: DE BRUIN CD. [COMPLICATIONS FOLLOWING BRONCHOGRAPHY WITH HYTRAST]. Ned Tijdschr Geneeskd. 1965 Apr 17;109:758-60. Dutch. PubMed PMID: 14320734.

8: MISENER FJ, QUINLAN JJ, HILTZ JE. HYTRAST: A NEW CONTRAST MEDIUM FOR BRONCHOGRAPHY. Can Med Assoc J. 1965 Mar 20;92:607-10. PubMed PMID: 14264971; PubMed Central PMCID: PMC1928217.

9: GREENBERG SD, HALLMAN GL Jr, SPJUT HJ. PULMONARY TISSUE REACTION FOLLOWING HYTRAST BRONCHOGRAMS. Ann Otol Rhinol Laryngol. 1964 Dec;73:1095-107. PubMed PMID: 14239528.

10: LIGHT JP, OSTER WF. STUDY OF THE CLINICAL AND PATHOLOGIC REACTION TO THE BRONCHOGRAPHIC AGENT HYTRAST. Am J Roentgenol Radium Ther Nucl Med. 1964 Sep;92:615-22. PubMed PMID: 14217082.

11: LANG EK. A COMPARATIVE STUDY OF FEBRILE REACTIONS TO HYTRAST, AQUEOUS DIONOSIL, AND OILY DIONOSIL IN BRONCHOGRAPHY. Radiology. 1964 Sep;83:455-9. PubMed PMID: 14206632.

12: OKADA H, MATSUMURA K. [BRONCHOGRAPHY WITH A NEW SUSPENSION CONTRAST MEDIA (HYTRAST)]. Rinsho Hoshasen. 1964 Jun;9:451-5. Japanese. PubMed PMID: 14182156.

13: GREENBERG SD, HALLMAN GL Jr, SPJUT HJ. PULMONARY TISSUE REACTION FOLLOWING HYTRAST BRONCHOGRAMS. Trans Annu Meet Am Bronchoesophagol Assoc. 1964;44:106-19. PubMed PMID: 14270817.

14: LEROUX BT, DUNCAN JG. BRONCHOGRAPHY WITH HYTRAST. Thorax. 1964 Jan;19:37-43. PubMed PMID: 14105882; PubMed Central PMCID: PMC1018797.

15: LAMY P, SENOT R, ANTHOINE D, JACQUIN B, RFBEIX G, BERTHEAU JM. [VALUE OF A NEW CONTRAST MEDIUM IN BRONCHOLOGY, AG 41-123 (HYTRAST)]. Ann Med Nancy. 1963 Nov;2:1523-31. French. PubMed PMID: 14111516.

16: WEBB WR, FITTS CT. EVALUATION OF HYTRAST AS A BRONCHOGRAPHIC MEDIUM. Am Surg. 1963 Jul;29:491-5. PubMed PMID: 14046051.

17: RAYL DF, SPJUT HJ. Bronchographic crystalline-inclusion pneumonia due to Hytrast. Radiology. 1963 Apr;80:588-604. PubMed PMID: 13973325.